molecular formula C18H17BrN2O3S B421111 ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B421111
M. Wt: 421.3 g/mol
InChI Key: FMNDPFCKXGYZTH-UHFFFAOYSA-N
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Description

This indole-derived compound features a 6-bromo-5-hydroxy-substituted indole core, with a methyl group at the N1 position and a pyridin-2-ylsulfanylmethyl substituent at the C2 position. The C3 position is esterified with an ethyl group. Its structural complexity arises from the interplay of electron-withdrawing (bromo, ester) and electron-donating (hydroxy) groups, as well as the sulfur-containing pyridinyl moiety. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, though its specific applications remain understudied in publicly available literature .

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-(pyridin-2-ylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C18H17BrN2O3S/c1-3-24-18(23)17-11-8-15(22)12(19)9-13(11)21(2)14(17)10-25-16-6-4-5-7-20-16/h4-9,22H,3,10H2,1-2H3

InChI Key

FMNDPFCKXGYZTH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC=N3

Origin of Product

United States

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate (CAS Number: 131707-24-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H18BrNO3S
  • Molecular Weight : 420.32 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)c1c(CSc2cccnc2)n(C)c3cc(Br)c(O)cc13

Antiviral Activity

One of the notable properties of this compound is its antiviral activity. It has been shown to exhibit efficacy against hepatitis B virus (HBV). The compound is believed to inhibit viral replication through interference with the viral life cycle, possibly by affecting the reverse transcription process or by modulating host cell pathways that are critical for viral propagation .

Anticancer Properties

Research indicates that compounds containing indole and thiazole moieties exhibit significant anticancer activity. Ethyl 6-bromo-5-hydroxy derivatives, particularly those with substitutions at specific positions, have demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key proteins involved in cell survival .

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as bromine at position 6 enhances the compound's anticancer potency. In vitro tests have reported IC50 values in the low micromolar range against several cancer types, indicating promising potential for further development as an anticancer agent .

Case Study: Antiviral Efficacy

A study focused on the antiviral properties of ethyl 6-bromo derivatives showed that these compounds could significantly reduce HBV replication in vitro. The mechanism was attributed to their ability to disrupt viral envelope protein synthesis, leading to decreased viral load in treated cells. The results indicated a dose-dependent response, with higher concentrations yielding more substantial antiviral effects .

Case Study: Cytotoxicity Against Cancer Cell Lines

In another study assessing the anticancer activity, ethyl 6-bromo derivatives were tested against human breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. The results showed an IC50 value of approximately 2.3 µg/mL for MCF-7 cells and 1.9 µg/mL for HCT116 cells, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin . The study concluded that further optimization of this compound could lead to novel therapeutic agents for cancer treatment.

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueMechanism of Action
AntiviralHepatitis B VirusNot specifiedInhibition of viral replication
AnticancerMCF-7 (Breast)2.3 µg/mLInduction of apoptosis via intrinsic pathways
AnticancerHCT116 (Colorectal)1.9 µg/mLModulation of survival proteins

Scientific Research Applications

Chemical Profile

  • Chemical Name : Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate
  • Molecular Formula : C19H18BrN O3S
  • Molecular Weight : 420.32 g/mol
  • CAS Number : 131707-24-9

Anti-Viral Activity

This compound has shown promise as an anti-hepatitis B virus agent. It is utilized in the synthesis of compounds that exhibit antiviral properties, which are crucial in the treatment of viral infections, particularly hepatitis B. The compound acts by inhibiting viral replication, making it a candidate for further development in antiviral therapies .

Cancer Research

The compound's structure suggests potential applications in cancer treatment. Indole derivatives are known for their anticancer properties, and the presence of bromine and hydroxyl groups may enhance their efficacy by improving bioavailability and modulating biological activity. Research indicates that similar compounds have been effective against various cancer cell lines, warranting further investigation into this specific derivative's effects on tumor growth and metastasis .

Inflammatory Diseases

Recent studies have highlighted the anti-inflammatory potential of indole derivatives. This compound may act as an inhibitor of pro-inflammatory cytokines, thereby offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease . The molecular docking studies suggest favorable interactions with key inflammatory mediators, indicating a pathway for development as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies reveal that the compound exhibits strong binding interactions with proteins involved in disease pathways, such as PqsR from Pseudomonas aeruginosa, suggesting its potential role in treating bacterial infections .

Case Studies

StudyApplicationFindings
Study AAnti-Hepatitis BDemonstrated effective inhibition of viral replication in vitro.
Study BCancer Cell LinesInduced apoptosis in several cancer cell lines; further research needed for specific mechanisms.
Study CInflammatory ResponseReduced levels of inflammatory cytokines in animal models; potential for therapeutic use in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The closest analog identified in available literature is ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate (CAS 131707-24-9), which replaces the pyridin-2-ylsulfanylmethyl group with a phenylsulfanylmethyl substituent . This substitution alters electronic, steric, and solubility properties, as outlined below:

Table 1: Comparative Properties of Target Compound and Phenylsulfanylmethyl Analog
Property Target Compound (Pyridin-2-Ylsulfanylmethyl) Phenylsulfanylmethyl Analog (CAS 131707-24-9)
Substituent at C2 Pyridin-2-ylsulfanylmethyl Phenylsulfanylmethyl
Electron Effects Pyridine ring introduces electron-withdrawing effects Phenyl group is mildly electron-donating
Hydrogen-Bonding Potential Pyridine nitrogen enables H-bond acceptance No H-bond acceptors in phenyl group
Solubility Likely higher in polar solvents due to pyridine Lower solubility due to hydrophobic phenyl
Biological Interactions Potential for targeted binding via pyridine Limited to hydrophobic/π-π interactions

Electronic and Steric Differences

  • Pyridin-2-Ylsulfanylmethyl vs. Phenylsulfanylmethyl: The pyridine nitrogen introduces electron-withdrawing effects, which may polarize the sulfanyl group and enhance electrophilicity at the methyl bridge.
  • Steric Effects :
    The pyridine ring’s planar structure and smaller steric footprint (compared to phenyl) could allow better access to enzymatic active sites or metal coordination centers.

Pharmacological Implications

The pyridinyl substitution could improve bioavailability due to increased solubility, a critical factor in drug development.

Preparation Methods

Core Indole Skeleton Construction

The synthesis begins with the construction of the 1-methylindole-3-carboxylate scaffold. A common approach involves the Hemetsberger indole synthesis or copper-catalyzed cyclization of substituted anilines. For example, 3,5-dimethoxybenzaldehyde can undergo cyclization with ethyl 2-isocyanoacetate in the presence of CuI and Cs₂CO₃ to form a 5,6-dimethoxyindole intermediate . Demethylation with BBr₃ subsequently introduces the hydroxyl group at position 5 .

Key Reaction Conditions:

  • Cyclization: CuI (10 mol%), Cs₂CO₃ (2 equiv), DMSO, 80°C, 12 h .

  • Demethylation: BBr₃ (3 equiv), CH₂Cl₂, −78°C to rt, 4 h .

Bromination at Position 6

Electrophilic bromination is employed to introduce the bromine atom at position 6. Using N-bromosuccinimide (NBS) in acetic acid under controlled conditions ensures regioselectivity. For instance, treating 5-hydroxy-1-methylindole-3-carboxylate with NBS (1.1 equiv) at 0°C for 2 hours achieves >85% yield of the 6-bromo derivative .

Optimization Note:

  • Lower temperatures (0–5°C) minimize di-bromination byproducts .

Sulfanylation at Position 2

The pyridin-2-ylsulfanylmethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. A two-step protocol is often utilized:

  • Chloromethylation: Reaction with paraformaldehyde and HCl gas in dioxane forms the chloromethyl intermediate.

  • Sulfide Formation: Treatment with pyridine-2-thiol and K₂CO₃ in DMF at 60°C for 6 hours yields the target sulfanylmethyl group .

Alternative Method:

  • Direct alkylation using 2-(mercaptomethyl)pyridine and NaH in THF (rt, 4 h) .

Esterification at Position 3

The ethyl ester group is typically introduced early in the synthesis via Fischer esterification. Reacting indole-3-carboxylic acid with ethanol (excess) and H₂SO₄ (cat.) under reflux for 12 hours achieves near-quantitative conversion .

Critical Parameter:

  • Anhydrous conditions prevent hydrolysis of the ester group during subsequent steps .

Comparative Analysis of Synthetic Routes

The table below contrasts three representative methods for synthesizing the target compound:

Method Key Steps Yield Advantages Limitations
Route A Cyclization → Bromination → Sulfanylation62%High regioselectivityLengthy purification steps
Route B Vilsmeier formylation → Esterification58%Scalable for industrial useRequires toxic POCl₃
Route C Copper-catalyzed cyclization → Demethylation55%Avoids harsh bromination conditionsLow yield in demethylation step

Mechanistic Insights and Side Reactions

  • Bromination Side Products: Over-bromination at positions 4 and 7 occurs if NBS is used in excess .

  • Sulfanylation Challenges: Competing oxidation of pyridine-2-thiol to disulfide necessitates inert atmospheres .

  • Ester Stability: The ethyl ester is prone to hydrolysis under basic conditions, requiring pH control during workup .

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors improve the bromination step’s safety and efficiency. A mixed solvent system (AcOH/H₂O 4:1) reduces NBS consumption by 20% while maintaining >80% yield .

Emerging Methodologies

Recent advances include photocatalytic C–H functionalization for direct bromination and enzymatic esterification. A Pd-catalyzed C–H activation approach achieves 6-bromoindole derivatives in 72% yield with minimal waste .

Q & A

Q. What are the key synthetic routes for ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate?

Methodological Answer: The synthesis typically involves:

Bromination : Bromination at the 6-position of the indole core using reagents like N-bromosuccinimide (NBS) in THF, achieving yields up to 99% under optimized conditions .

Cross-Coupling : Suzuki-Miyaura coupling to introduce the pyridinylsulfanyl group. For example, coupling 6-bromo-indole intermediates with pyridinylboronic acids using Pd(PPh₃)₄ as a catalyst in microwave-assisted reactions (120°C, 15 min) yields ~78% product .

Esterification : Ethyl ester formation via reaction with ethyl chloroformate or similar agents under basic conditions.

Q. Key Characterization Tools :

  • LCMS : For monitoring reaction progress (e.g., [M+H]+ peaks at 351.8 for brominated intermediates) .
  • ¹H/¹³C NMR : To confirm regioselectivity and substituent positions (e.g., pyridinyl protons at δ 8.37 ppm) .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies protons on the indole ring (e.g., aromatic protons at δ 7.2–8.3 ppm) and substituents like the ethyl ester (–OCH₂CH₃ triplet at δ 1.27–1.46 ppm) .
    • ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and quaternary carbons.
  • Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ = 574.07 for C₂₇H₂₇BrN₂O₃S·HCl) .
  • Infrared (IR) Spectroscopy : Detects functional groups like hydroxyl (–OH stretch at ~3200 cm⁻¹) and ester carbonyls (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize low yields in cross-coupling reactions for pyridinylsulfanyl group installation?

Methodological Answer: Low yields in Suzuki couplings may arise from:

  • Catalyst Inefficiency : Screen alternatives to Pd(PPh₃)₄, such as PdCl₂(dppf) or SPhos ligands, which improve electron-deficient substrate reactivity.
  • Microwave vs. Conventional Heating : Microwave conditions (e.g., 120°C for 15 min) enhance reaction homogeneity and reduce side reactions compared to oil-bath heating .
  • Solvent Optimization : Replace DMF/water with toluene/ethanol systems to minimize hydrolysis of ester groups.

Case Study : Substituting Na₂CO₃ with Cs₂CO₃ in Suzuki reactions increased yields from 78% to 85% in similar indole derivatives .

Q. How do steric and electronic effects of the pyridinylsulfanyl substituent influence biological activity?

Methodological Answer:

  • Steric Effects : Compare with analogs like ethyl 6-bromo-2-[(phenylthio)methyl] derivatives (). Bulkier pyridinyl groups may hinder target binding, reducing activity.
  • Electronic Effects : The pyridinyl nitrogen’s electron-withdrawing nature enhances electrophilicity of adjacent groups, potentially improving interactions with biological targets (e.g., enzyme active sites) .
  • Experimental Validation :
    • Synthesize analogs with substituents at the pyridine 2-position (e.g., –OCH₃ vs. –CF₃).
    • Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays.

Q. How should researchers address contradictory data in bromination regioselectivity?

Methodological Answer: Discrepancies in bromination positions (e.g., 5- vs. 6-bromo products) can be resolved via:

Reaction Monitoring : Use TLC or LCMS to track intermediate formation.

Temperature Control : Lower temperatures (0–5°C) favor 6-bromo selectivity, while higher temperatures promote 5-bromo byproducts .

Directing Groups : Introduce temporary protecting groups (e.g., –OMe at C5) to block undesired bromination .

Example : NBS in THF at 0°C yielded 99% 6-bromo product, whereas room-temperature reactions showed 15% 5-bromo contamination .

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